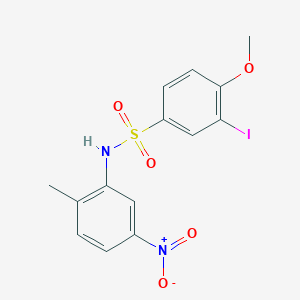![molecular formula C23H19N3O2S B4190472 N-{2-[(2-cyanophenyl)thio]benzoyl}phenylalaninamide](/img/structure/B4190472.png)
N-{2-[(2-cyanophenyl)thio]benzoyl}phenylalaninamide
Vue d'ensemble
Description
N-{2-[(2-cyanophenyl)thio]benzoyl}phenylalaninamide, commonly known as CTBPA, is a synthetic peptide that has gained attention in the scientific community due to its potential therapeutic applications. CTBPA is a member of the thioamide family of compounds, which are known to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of CTBPA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. CTBPA has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. CTBPA has also been shown to inhibit the activation of nuclear factor kappa B, which is a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
CTBPA has been shown to have various biochemical and physiological effects. In cancer research, CTBPA has been shown to induce apoptosis and inhibit angiogenesis. In neurological disorders, CTBPA has been shown to protect neurons from oxidative stress and reduce inflammation. In infectious diseases, CTBPA has been shown to inhibit the growth of bacteria and viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CTBPA is its potential therapeutic applications in various fields. CTBPA has been shown to have anti-cancer, neuroprotective, and anti-microbial properties. However, one limitation of CTBPA is its low yield during synthesis, which can limit its availability for lab experiments.
Orientations Futures
There are several future directions for CTBPA research. One direction is to study the potential therapeutic applications of CTBPA in other fields, such as cardiovascular diseases and autoimmune disorders. Another direction is to develop more efficient synthesis methods for CTBPA to increase its availability for lab experiments. Additionally, further studies are needed to fully understand the mechanism of action of CTBPA and its potential side effects.
Applications De Recherche Scientifique
CTBPA has been studied for its potential therapeutic applications in various fields, including cancer treatment, neurological disorders, and infectious diseases. In cancer research, CTBPA has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, CTBPA has been shown to protect neurons from oxidative stress and reduce inflammation. In infectious diseases, CTBPA has been shown to inhibit the growth of bacteria and viruses.
Propriétés
IUPAC Name |
N-(1-amino-1-oxo-3-phenylpropan-2-yl)-2-(2-cyanophenyl)sulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c24-15-17-10-4-6-12-20(17)29-21-13-7-5-11-18(21)23(28)26-19(22(25)27)14-16-8-2-1-3-9-16/h1-13,19H,14H2,(H2,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBZXUFUKSFRIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C2=CC=CC=C2SC3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nalpha-({2-[(2-cyanophenyl)sulfanyl]phenyl}carbonyl)phenylalaninamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4190407.png)
![N-{3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propyl}-2-thiophenecarboxamide](/img/structure/B4190414.png)
![5-chloro-3,4,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4190420.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4190437.png)
![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B4190450.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)alaninamide](/img/structure/B4190451.png)
![1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]benzo[cd]indol-2(1H)-one](/img/structure/B4190453.png)
![N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4190459.png)
![N-(3-bromophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B4190460.png)
![N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4190463.png)
![4-fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B4190470.png)


![N-[2-(1-azepanyl)-2-oxoethyl]-N',N'-dimethyl-N-phenylsulfamide](/img/structure/B4190487.png)